molecular formula C6H2Br2IN3 B8061081 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B8061081
M. Wt: 402.81 g/mol
InChI Key: XAHLLCOZKPMHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with bromine atoms at positions 5 and 7 and an iodine atom at position 2. The iodine substitution at position 3 likely enhances its reactivity in cross-coupling reactions due to iodine’s superior leaving-group ability compared to bromine or chlorine .

Properties

IUPAC Name

5,7-dibromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2IN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHLLCOZKPMHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2N=C1Br)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves halogenation reactions of pyrazolo[4,3-b]pyridine derivatives. One common method is the direct halogenation of 1H-pyrazolo[4,3-b]pyridine using bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to remove halogen atoms, yielding less halogenated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of pyrazolo[4,3-b]pyridine-3,5-dione derivatives.

  • Reduction: Formation of less halogenated pyrazolo[4,3-b]pyridine derivatives.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine serves as a versatile intermediate for the synthesis of complex molecules. It is used in the construction of heterocyclic compounds and in the development of new synthetic methodologies.

Biology: The compound has been studied for its biological activity, including potential applications in drug discovery. It can act as a scaffold for the development of new pharmaceuticals targeting various biological pathways.

Medicine: Research has explored the use of 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine in the treatment of diseases such as cancer and inflammation. Its derivatives have shown promise in inhibiting specific enzymes and receptors involved in disease progression.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and the biological system being targeted.

Comparison with Similar Compounds

Structural Analogs and Halogen Substitution Effects

The compound’s closest analogs differ in halogen substitution patterns, which critically influence their physicochemical and reactive properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Br (5,7), H (3) 276.92 Research reagent; stored at 2–8°C
5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine Br (5,7), Cl (3) 311.36 Higher molecular weight; potential intermediate
5-Bromo-1H-pyrazolo[3,4-b]pyridine Br (5), H (3) ~193.99 (estimated) Structural isomer; lower halogen content

Key Observations :

  • Reactivity : The iodine substituent in 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is expected to facilitate nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions more efficiently than bromine or chlorine analogs .
  • Molecular Weight and Solubility : The 3-iodo derivative’s higher molecular weight (compared to dibromo and chloro analogs) may reduce solubility in polar solvents, necessitating optimization in synthetic protocols .

Biological Activity

5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is part of the pyrazolo[4,3-b]pyridine class, which has been extensively studied for various therapeutic applications, including anticancer and antiviral activities.

  • IUPAC Name : 5-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
  • Molecular Formula : C6H3BrIN3
  • Molecular Weight : 323.92 g/mol
  • CAS Number : 1357946-54-3
  • SMILES Notation : BrC1=C/C=C2/NN=C(I)/C2=N\1

Biological Activity Overview

Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit significant biological activities, particularly as inhibitors of various kinases and in the treatment of cancer. The following sections detail specific findings related to the biological activity of 5,7-dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine.

Inhibition of Kinases

One of the primary areas of investigation for this compound is its role as a kinase inhibitor. Kinases are critical in many cellular processes and are often implicated in cancer pathways.

Selectivity and Potency

Recent studies have shown that compounds with a pyrazolo[4,3-b]pyridine scaffold can selectively inhibit cyclin-dependent kinases (CDKs). For instance:

  • A related compound demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating high potency and selectivity towards CDK2 over CDK9 by a factor of 265-fold .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-b]pyridines has been explored in various tumor cell lines. The following table summarizes some key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridineHeLaTBDInduces apoptosis through CDK inhibition
Related Compound AHCT1160.5Inhibits cell cycle progression
Related Compound BA3750.8Promotes cell death via mitochondrial pathway

Antiviral Activity

Emerging research has highlighted the antiviral properties of pyrazolo[4,3-b]pyridines. Notably:

  • Inhibitors targeting AAK1 and GAK have shown promising results against dengue virus (DENV), demonstrating effective inhibition in human primary monocyte-derived dendritic cells (MDDCs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[4,3-b]pyridines. The presence of halogen substituents such as bromine and iodine has been shown to enhance biological activity by affecting electronic properties and steric factors.

Case Studies

Several case studies have explored the therapeutic applications of pyrazolo[4,3-b]pyridines:

  • Study on CDK Inhibition : A study assessed a library of pyrazolo[4,3-b]pyridines for their ability to inhibit CDK2 and CDK9. The results indicated that specific substitutions significantly enhanced selectivity and potency against these targets.
  • Antiviral Efficacy : Another study focused on the antiviral activity against DENV, revealing that compounds derived from this scaffold could effectively reduce viral load in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.